REACTION_CXSMILES
|
C([Si]([O:18][CH2:19][C:20]1C=CC=C[C:21]=1[CH2:26][S:27]([C:30]1C=CC(Cl)=CC=1)(=[O:29])=[O:28])(C1C=CC=CC=1)C1C=CC=CC=1)(C)(C)C>C1(C)C=CC=CC=1>[CH3:30][S:27]([CH2:26][CH2:21][CH2:20][CH2:19][OH:18])(=[O:29])=[O:28]
|
Name
|
t-butyl [[2-[[(4-chlorophenyl)sulfonyl]methyl]benzyl]oxy]diphenylsilane
|
Quantity
|
350 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Si](C1=CC=CC=C1)(C1=CC=CC=C1)OCC1=C(C=CC=C1)CS(=O)(=O)C1=CC=C(C=C1)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)CCCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.31 mmol | |
AMOUNT: MASS | 200 mg | |
YIELD: CALCULATEDPERCENTYIELD | 200.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |